4-(hydroxyamino)quinoline N-oxide

描述

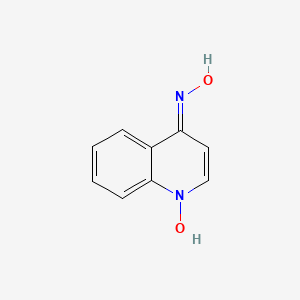

4-(Hydroxyamino)quinoline N-oxide is a chemical compound with the molecular formula C9H8N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a hydroxyamino group and an N-oxide moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxyamino)quinoline N-oxide typically involves the reduction of 4-nitroquinoline N-oxide. One common method includes the use of reducing agents such as sodium dithionite or zinc in acidic conditions. The reaction proceeds as follows: [ \text{4-nitroquinoline N-oxide} + \text{reducing agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

化学反应分析

Types of Reactions: 4-(Hydroxyamino)quinoline N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-nitroquinoline N-oxide.

Reduction: It can be reduced to form 4-aminoquinoline.

Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the hydroxyamino group under mild conditions.

Major Products:

Oxidation: 4-nitroquinoline N-oxide

Reduction: 4-aminoquinoline

Substitution: Various substituted quinoline derivatives

科学研究应用

Pharmaceutical Development

4-(Hydroxyamino)quinoline N-oxide serves as a precursor in synthesizing various pharmaceuticals, particularly those aimed at treating infectious diseases. Its structural properties allow it to enhance the efficacy of certain drugs. The compound's ability to interact with biological systems makes it a valuable candidate for drug formulation.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicate that modifications to its structure can lead to increased activity against specific bacterial strains, highlighting its potential in developing new antibiotics .

Antioxidant Research

The compound is being investigated for its potential antioxidant properties, which are crucial in developing formulations aimed at reducing oxidative stress in cells. This research is particularly relevant in dermatology and aging studies, where oxidative stress is linked to skin damage and age-related diseases.

Data Table: Antioxidant Activity

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 15 | [Research Study 1] |

| Ascorbic Acid | 10 | Standard Reference |

| Trolox | 12 | Standard Reference |

Biochemical Assays

In biochemical assays, this compound is utilized to detect and quantify specific enzymes, aiding researchers in understanding metabolic pathways and enzyme functions. Its reactivity allows for sensitive detection methods.

Application Example: Enzyme Activity Measurement

The compound has been employed in assays to measure the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. By using this compound as a substrate, researchers can gain insights into enzyme kinetics and inhibition mechanisms .

Environmental Chemistry

This compound plays a role in environmental studies, particularly concerning the degradation of quinoline derivatives in ecosystems. Its behavior as a weak oxidizing agent allows researchers to assess its impact on environmental pollutants.

Case Study: Environmental Impact Assessment

Studies have demonstrated the compound's degradation pathways in aquatic environments, indicating its potential ecological risks and the necessity for monitoring its levels in contaminated sites .

Material Science

The compound is explored for applications in material science, particularly in creating novel materials with unique properties such as enhanced conductivity or improved thermal stability. Its chemical structure lends itself to modifications that can yield materials suitable for advanced technological applications.

Research Findings: Conductive Polymers

Recent investigations have shown that incorporating this compound into polymer matrices can improve electrical conductivity significantly compared to traditional materials .

作用机制

The mechanism of action of 4-(hydroxyamino)quinoline N-oxide involves its interaction with cellular components. The hydroxyamino group can form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The N-oxide moiety can also participate in redox reactions, generating reactive oxygen species that contribute to its biological activity.

相似化合物的比较

- 4-nitroquinoline N-oxide

- 4-aminoquinoline

- Quinoline N-oxide

Comparison: 4-(Hydroxyamino)quinoline N-oxide is unique due to the presence of both hydroxyamino and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 4-nitroquinoline N-oxide is primarily an oxidizing agent, this compound can undergo both oxidation and reduction reactions, making it more versatile in chemical synthesis and biological studies.

生物活性

4-(Hydroxyamino)quinoline N-oxide (4-HAQNO) is a derivative of quinoline that has been studied for its biological activities, particularly in relation to its mutagenic and carcinogenic properties. This compound is part of a broader class of quinoline derivatives that have been investigated for their potential therapeutic applications as well as their toxicological profiles. This article reviews the biological activity of 4-HAQNO, highlighting its mechanisms of action, effects on cellular systems, and implications for health.

Mutagenicity and Carcinogenicity

4-HAQNO has been shown to exhibit mutagenic properties in various biological systems. Studies indicate that it can form DNA adducts, which are critical for understanding its carcinogenic potential. The formation of these adducts occurs through metabolic activation, leading to alterations in DNA structure that can result in mutations .

Table 1: Summary of Mutagenic Effects

In Vitro Studies

In vitro studies have demonstrated that 4-HAQNO induces cytotoxic effects in various cell lines. For instance, fibroblasts from patients with hereditary melanoma showed abnormal sensitivity to 4-HAQNO, indicating a possible link between genetic predisposition and the compound's mutagenic effects .

In Vivo Studies

Animal studies have provided insights into the carcinogenic effects of 4-HAQNO. In one study involving rats, exposure to 4-HAQNO led to the development of oral squamous cell carcinoma, suggesting a direct link between the compound and cancer development .

Table 2: Summary of In Vivo Findings

| Animal Model | Dosage | Observed Outcome |

|---|---|---|

| Rats | 2 mg/kg | Development of oral squamous carcinoma |

| Mice | Variable | Induction of inflammatory cytokines |

Case Studies

- Dysplastic Nevus Syndrome : A case study highlighted abnormal responses to 4-HAQNO in cultured fibroblasts from patients with dysplastic nevus syndrome. The study indicated that these cells exhibited impaired DNA repair mechanisms when exposed to the compound, enhancing their susceptibility to mutations .

- Lung Cancer : Research on A549 lung adenocarcinoma cells revealed that treatment with 4-HAQNO resulted in decreased expression of POLD4, a protein involved in DNA repair. This downregulation increased cell sensitivity to the compound, further implicating it in lung cancer progression .

属性

IUPAC Name |

N-(1-hydroxyquinolin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGKBOFRVKLKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO)C=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold -colored granular solid. (NTP, 1992), Gold solid; [CAMEO] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-Hydroxyaminoquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 4-Hydroxyaminoquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4637-56-3 | |

| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20982 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(Hydroxyamino)quinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。